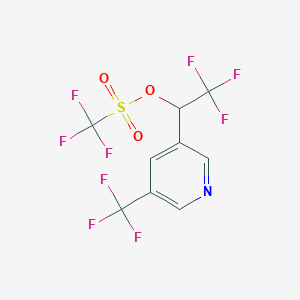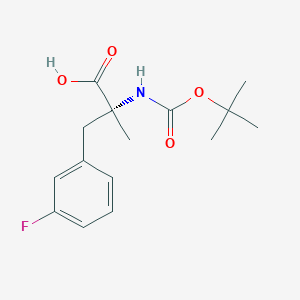
3-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid (3-Br-2-TFMP-4-Boronic Acid) is a versatile boronic acid reagent that has been used in a variety of applications, including organic synthesis and medicinal chemistry. It is a highly reactive molecule that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-Br-2-TFMP-4-Boronic Acid has been used in scientific research as a tool to study the mechanism of action of a variety of biological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-Br-2-TFMP-4-Boronic Acid.
Wissenschaftliche Forschungsanwendungen
3-Br-2-TFMP-4-Boronic Acid has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of a variety of biological processes, including enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. In addition, 3-Br-2-TFMP-4-Boronic Acid has been used to study the structure-activity relationships of small molecules, as well as to synthesize novel compounds for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-Br-2-TFMP-4-Boronic Acid is based on its ability to form covalent bonds with a variety of biological molecules. The boronic acid group of 3-Br-2-TFMP-4-Boronic Acid can form a reversible covalent bond with the hydroxyl group of proteins or carbohydrates. This covalent bond can be used to modulate the activity of enzymes, proteins, or other biological molecules.
Biochemical and Physiological Effects
3-Br-2-TFMP-4-Boronic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate the activity of proteins, and modulate the activity of signal transduction pathways. In addition, 3-Br-2-TFMP-4-Boronic Acid has been shown to have anti-inflammatory and anti-cancer properties, as well as to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Br-2-TFMP-4-Boronic Acid in lab experiments has several advantages. It is a highly reactive molecule that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-Br-2-TFMP-4-Boronic Acid can be used to study the mechanism of action of a variety of biological processes. However, there are some limitations to the use of 3-Br-2-TFMP-4-Boronic Acid in lab experiments. It is a highly reactive molecule that can be difficult to handle and store, and it can be toxic if not handled properly. In addition, it can be expensive to purchase, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The use of 3-Br-2-TFMP-4-Boronic Acid in scientific research is a rapidly growing field, and there are a number of potential future directions for this compound. These include the development of new synthetic methods for the synthesis of 3-Br-2-TFMP-4-Boronic Acid, the development of new applications for this compound, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 3-Br-2-TFMP-4-Boronic Acid, as well as its potential toxicity and side effects.
Synthesemethoden
3-Br-2-TFMP-4-Boronic Acid can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-bromopyridine with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium carbonate. This reaction produces a mixture of 3-Br-2-TFMP-4-Boronic Acid and 4-bromo-2-(trifluoromethyl)pyridine (4-Br-2-TFMP). The mixture can be separated by column chromatography, and the desired compound can be isolated in pure form.
Eigenschaften
IUPAC Name |
[3-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJXSJSZZFIFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)











